3-methyl-4,5-diphenyl-1H-pyrazole
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Overview
Description
3-methyl-4,5-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-4,5-diphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method includes the condensation of dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation . These methods yield the desired pyrazole compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial production typically involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and minimize costs. Techniques like continuous flow synthesis and green chemistry approaches may also be employed to enhance scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-methyl-4,5-diphenyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-4,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, its interaction with DNA or proteins can result in anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3,5-diphenyl-1H-pyrazole
- 3-methyl-1-phenyl-1H-pyrazole
- 4,5-diphenyl-1H-pyrazole
Uniqueness
3-methyl-4,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
51463-88-8 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methyl-3,4-diphenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |
InChI Key |
GMBBYIPPOQYJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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